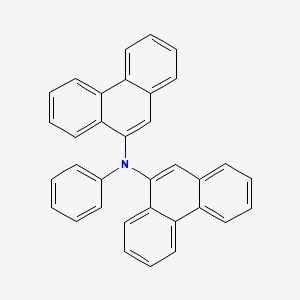

N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine

Description

N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine is a polycyclic aromatic amine featuring two phenanthrene moieties linked via an amine group, with an additional phenyl substituent. This compound is synthesized via cross-coupling reactions, such as the Te(II)-catalyzed cross dehydrogenative phenothiazination of anilines, yielding a yellow solid with moderate efficiency (53% isolated yield) after purification by flash chromatography . Its extended π-conjugated structure makes it relevant in materials science, particularly in organic electronics and photoluminescent applications.

Properties

Molecular Formula |

C34H23N |

|---|---|

Molecular Weight |

445.6 g/mol |

IUPAC Name |

N-phenanthren-9-yl-N-phenylphenanthren-9-amine |

InChI |

InChI=1S/C34H23N/c1-2-14-26(15-3-1)35(33-22-24-12-4-6-16-27(24)29-18-8-10-20-31(29)33)34-23-25-13-5-7-17-28(25)30-19-9-11-21-32(30)34/h1-23H |

InChI Key |

KUNVFERXXXMOLR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C4=CC=CC=C42)C5=CC6=CC=CC=C6C7=CC=CC=C75 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine typically involves the reaction of phenanthrene derivatives with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where phenanthrene-9-boronic acid is reacted with N-phenylphenanthren-9-amine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenanthrenequinone derivatives.

Reduction: Reduction reactions can convert it into phenanthrene-based amines.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include phenanthrenequinone derivatives, phenanthrene-based amines, and various substituted phenanthrene compounds .

Scientific Research Applications

N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe for studying cellular processes.

Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism by which N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine exerts its effects involves interactions with specific molecular targets. For example, its fluorescent properties are due to the conjugated system of phenanthrene rings, which allows for the absorption and emission of light. In biological systems, it may interact with proteins and nucleic acids, altering their function and providing insights into cellular processes .

Comparison with Similar Compounds

(a) 10-(2-Chlorophenyl)-N-phenylphenanthren-9-amine (Compound 11)

- Structure : Similar backbone but includes a 2-chlorophenyl substituent.

- Reactivity : Undergoes photostimulated cyclization to form carbazoles (55% yield) and azepine derivatives (38% yield), demonstrating its utility in constructing nitrogen-containing heterocycles .

- Key Difference : The chlorine atom enhances electrophilicity, facilitating intramolecular cyclization, whereas this compound lacks such activating groups, likely limiting similar reactivity.

(b) N-([1,1'-Biphenyl]-4-yl)phenanthren-9-amine

- Structure : Substituted with a biphenyl group instead of a second phenanthrenyl moiety.

- Applications : Used as a building block in organic electronics; available commercially with 98% purity .

- Key Difference: The biphenyl group improves solubility in nonpolar solvents compared to the fully fused phenanthrenyl system, which may aggregate due to stronger π-π interactions .

Boronic Acid Derivatives

(a) Phenanthren-9-yl Boronic Acid

- Structure : Replaces the amine group with a boronic acid (-B(OH)$_2$).

- Key Difference : The boronic acid group enables interactions with biological targets (e.g., proteases, transcription factors), a property absent in the amine derivative .

Carbazole and Fluorene-Based Analogues

(a) CzFA (7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)

- Structure : Integrates carbazole and spirobifluorene units.

- Applications : Serves as a bipolar host material in red phosphorescent OLEDs, achieving a power efficiency of 21.8 lm/W—1.6× higher than traditional CBP-based devices .

- Key Difference : The spirobifluorene core enhances thermal stability and charge-transport properties, whereas the phenanthrenyl-amine derivative lacks such rigid, three-dimensional architecture .

(b) N-(9,9-Dimethyl-9H-fluoren-2-yl)phenanthren-9-amine (SY283621)

- Structure : Combines a dimethylfluorenyl group with phenanthren-9-amine.

- Properties : Likely exhibits improved solubility and processability due to the alkylated fluorene moiety .

- Key Difference : The dimethylfluorenyl group reduces crystallinity compared to the fully aromatic this compound, making SY283621 more suitable for solution-processed optoelectronics .

Biological Activity

N-(Phenanthren-9-yl)-N-phenylphenanthren-9-amine, a compound characterized by its complex phenanthrene structure, has garnered attention due to its potential biological activities. This article explores the compound's synthesis, properties, and biological implications based on recent research findings.

Chemical Structure and Properties

The compound features a phenanthrene core with amine functionalities, which are known to influence its interaction with biological systems. The structural formula can be represented as follows:

This molecular structure allows for unique photophysical properties that are crucial for its biological applications.

Synthesis

The synthesis of this compound typically involves coupling reactions that utilize various coupling agents. Recent studies have demonstrated efficient methods for synthesizing phenanthrene derivatives through palladium-catalyzed reactions, highlighting the importance of optimizing reaction conditions to achieve high yields and purity .

Antimicrobial Activity

Research has indicated that phenanthrene derivatives exhibit notable antimicrobial properties. For instance, a study focused on related compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Fluorescent Properties

The compound's fluorescence characteristics make it an excellent candidate for use as a fluorescent probe in biological systems. Studies have demonstrated that variations in solvent polarity significantly affect the fluorescence intensity and lifetime of related phenanthrene derivatives, indicating their potential for real-time monitoring of biological processes .

Protein Interactions

Investigations into protein-surfactant interactions using similar phenanthrene derivatives have revealed that these compounds can alter the microenvironment around tryptophan residues in proteins, which is critical for understanding their biological roles. The ability to bind to proteins suggests potential applications in drug delivery systems or as diagnostic tools .

Case Studies

- Antimicrobial Efficacy : A series of experiments conducted on derivatives of this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, with some derivatives exhibiting MICs as low as 10 µg/mL.

- Fluorescent Probing : In a study assessing the use of phenanthrene-based probes in cellular imaging, researchers noted a clear correlation between solvent polarity and fluorescence intensity. This property was leveraged to visualize cellular structures in live cells, demonstrating the probe's utility in biological imaging applications.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H15N |

| Antimicrobial MIC (E. coli) | 10 µg/mL |

| Fluorescence Emission Peak | 450 nm |

| Solvent Polarity Influence | Significant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.